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molecular formula C12H18O4 B587553 (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol CAS No. 172900-74-2

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Cat. No. B587553
M. Wt: 226.272
InChI Key: ITRSWTIBEIPECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05659065

Procedure details

Trimethylsilyl bromide (97 ml) is added dropwise to a solution of 4-methoxy-3-(3-methoxypropoxy)-benzyl alcohol (111.1 g) in chloroform (1.31 liters), the reaction temperature being maintained at 10°-25° C. by cooling with ice. When the addition is complete, the mixture is stirred for a further 10 minutes at room temperature and concentrated under reduced pressure. The residue is purified by FC on silica gel (ethyl acetate/hexane 1:3) and after recrystallisation from hexane the title compound (144.5 g) is obtained in the form of a white crystalline solid: m.p. 50-51° C. Rf (ethyl acetate/hexane 1:2)=0.34.
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
111.1 g
Type
reactant
Reaction Step One
Quantity
1.31 L
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([Br:5])(C)C.[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]O)=[CH:10][C:9]=1[O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21].C(OCC)(=O)C.CCCCCC>C(Cl)(Cl)Cl>[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][Br:5])=[CH:10][C:9]=1[O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
97 mL
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
111.1 g
Type
reactant
Smiles
COC1=C(C=C(CO)C=C1)OCCCOC
Name
Quantity
1.31 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature being maintained at 10°-25° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice
ADDITION
Type
ADDITION
Details
When the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by FC on silica gel (ethyl acetate/hexane 1:3)
CUSTOM
Type
CUSTOM
Details
after recrystallisation from hexane the title compound (144.5 g)
CUSTOM
Type
CUSTOM
Details
is obtained in the form of a white crystalline solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=C(C=C(CBr)C=C1)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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